6-Ethylchenodeoxycholic acid discovery and synthesis
6-Ethylchenodeoxycholic acid discovery and synthesis
An In-depth Technical Guide to 6-Ethylchenodeoxycholic Acid (Obeticholic Acid)
Executive Summary
6-Ethylchenodeoxycholic acid (6-ECDCA), more commonly known as Obeticholic Acid (OCA) or by its investigational name INT-747, is a semi-synthetic derivative of the primary human bile acid, chenodeoxycholic acid (CDCA).[1][2] Its discovery as a potent and selective first-in-class agonist for the Farnesoid X Receptor (FXR) has marked a significant milestone in the therapeutic landscape for chronic liver diseases.[3] FXR is a critical nuclear receptor that governs the homeostasis of bile acids, lipids, and glucose.[4][5] OCA activates FXR with approximately 100-fold greater potency than its natural counterpart, CDCA.[1] This enhanced activity allows it to modulate key signaling pathways involved in inflammation, fibrosis, and metabolism, leading to its approval for the treatment of Primary Biliary Cholangitis (PBC) and its investigation for other conditions like Non-alcoholic Steatohepatitis (NASH).[1][2][6] This document provides a comprehensive technical overview of the discovery, synthesis, mechanism of action, and key experimental data related to 6-Ethylchenodeoxycholic acid.
Discovery and Rationale
The discovery of Obeticholic Acid originated from a research program initiated in 1982 by a team led by Professor Roberto Pellicciari at the University of Perugia, Italy.[1][3] The natural bile acid CDCA had been identified in 1999 as the most active physiological ligand for FXR.[2][7] Recognizing the therapeutic potential of modulating FXR in liver and intestinal diseases, the research group aimed to design more potent and selective FXR agonists.[2][7]
They synthesized a series of 6α-alkyl-substituted analogues of CDCA.[1][7] The rationale was that modifying the steroid nucleus of the natural ligand could enhance its binding affinity and efficacy for the receptor. Evaluation of these analogues revealed that the introduction of a 6α-ethyl group dramatically increased potency.[7] This led to the identification of 6α-ethyl-chenodeoxycholic acid (6-ECDCA), which emerged as the most potent FXR agonist from the series.[2] The first scientific publication detailing its synthesis and activity as a potent and selective FXR agonist appeared in the Journal of Medicinal Chemistry in 2002.[3][8] The compound was later licensed to Intercept Pharmaceuticals, which developed it under the name INT-747 and later Obeticholic Acid (Ocaliva™).[1][2]
Chemical Synthesis
The synthesis of 6-Ethylchenodeoxycholic acid is a multi-step process that starts from the readily available natural bile acid, chenodeoxycholic acid (CDCA).[9] While several methodologies have been published, an improved, cost-effective, and scalable synthesis was developed to enhance the overall yield.[9] The core of the synthesis involves the stereoselective introduction of an ethyl group at the C6 position of the steroidal backbone.
A logical workflow for the discovery and preclinical evaluation of 6-ECDCA is outlined below.
Representative Synthetic Pathway
An efficient synthesis employs a sequence of selective protection, oxidation, alkylation, and deprotection steps.[9] The key improvements that allow for a productive yield are the use of Pyridinium (B92312) chlorochromate (PCC) for oxidation and a combination of LDA/HMPA/Ethyl Iodide for the stereoselective alkylation.[9]
Experimental Protocol: Improved Synthesis of 6-ECDCA
The following protocol is based on the improved methodology described in the literature.[9]
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Protection: The starting material, chenodeoxycholic acid (CDCA), is first protected at the C3 hydroxyl group and the C24 carboxylic acid group. This ensures that the subsequent oxidation step occurs selectively at the C7 hydroxyl group.
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Selective Oxidation: The C7 hydroxyl group of the protected CDCA is oxidized to a ketone using Pyridinium chlorochromate (PCC). This step is critical for creating the enolate required for alkylation.
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Stereoselective Alkylation: The intermediate is treated with a strong base, Lithium diisopropylamide (LDA), in the presence of Hexamethylphosphoramide (HMPA) to form a kinetically controlled enolate. This enolate then reacts with ethyl iodide (EtI) to stereoselectively add an ethyl group to the C6α position.
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Reduction: The C7 ketone is reduced back to a hydroxyl group, regenerating the dihydroxy functionality.
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Deprotection: The protecting groups on the C3 hydroxyl and C24 carboxylic acid are removed using an appropriate method, such as treatment with pyridinium p-toluenesulfonate (PPTS), to yield the final product, 6α-ethylchenodeoxycholic acid.[9]
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Purification: The final compound is purified using standard techniques such as column chromatography or recrystallization to achieve high purity (typically ≥99%).[4]
Mechanism of Action: FXR Agonism
6-ECDCA exerts its therapeutic effects by acting as a potent and selective agonist of the Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver and intestine.[5][10][11]
FXR Signaling Pathway
Upon entering a cell, 6-ECDCA binds to FXR. This binding event causes a conformational change in the receptor, leading it to form a heterodimer with another nuclear receptor, the Retinoid X Receptor (RXR).[5] This FXR/RXR complex then translocates to the nucleus, where it binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) in the promoter regions of target genes.[12] This binding modulates the transcription of genes that are central to bile acid, cholesterol, and lipid metabolism.[5][10]
Key Downstream Effects of FXR Activation by 6-ECDCA:
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Inhibition of Bile Acid Synthesis: FXR activation strongly induces the expression of the Small Heterodimer Partner (SHP).[5][13] SHP, in turn, inhibits the activity of key enzymes in the bile acid synthesis pathway, most notably Cholesterol 7α-hydroxylase (CYP7A1) and Oxysterol 12β-hydroxylase (CYP8B1), which are the rate-limiting steps.[5][10][13] This provides a negative feedback mechanism that reduces the overall concentration of bile acids in the liver, protecting hepatocytes from bile acid-induced toxicity (cholestasis).[13]
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Stimulation of Bile Acid Transport: FXR activation upregulates the expression of transporters responsible for moving bile acids out of liver cells and into the bile.[10] A key target is the Bile Salt Export Pump (BSEP), which is critical for canalicular secretion of bile salts.[10][13]
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Regulation of Lipid and Glucose Metabolism: FXR activation influences triglyceride and cholesterol homeostasis. It can repress hepatic gluconeogenic genes like PEPCK and G6Pase, which may contribute to improved glucose control.[10]
Quantitative Data
In Vitro Potency
6-ECDCA is a highly potent FXR agonist. Its efficacy is typically measured by its half-maximal effective concentration (EC₅₀) in cell-based reporter gene assays.
| Compound | Receptor Target | Potency (EC₅₀) | Reference |
| 6-ECDCA (Obeticholic Acid) | Human FXR | 99 nM | [7][11] |
| 6-ECDCA (Obeticholic Acid) | Human FXR | 85 nM | [8] |
| Chenodeoxycholic Acid (CDCA) | Human FXR | ~10-50 µM | [7][8] |
| GW4064 (Synthetic Agonist) | Human FXR | 65 nM | [11] |
Clinical Efficacy Data (Primary Biliary Cholangitis)
In a Phase II clinical trial, 6-ECDCA (INT-747) was evaluated in PBC patients who had an inadequate response to the standard therapy, ursodeoxycholic acid (UDCA). The primary endpoint was the reduction in serum alkaline phosphatase (AP), a key biomarker of disease progression.[14]
| Treatment Group (12 weeks) | Mean Reduction in Alkaline Phosphatase (AP) | Mean Reduction in Gamma-Glutamyl Transferase (GGT) | Mean Reduction in Alanine Aminotransferase (ALT) |
| Placebo | 2.6% | -7.0% | 0% |
| 10 mg OCA | 24.7% (p<0.0001) | 48.0% (p<0.0001) | 21.0% (p<0.005) |
| 25 mg OCA | 24.0% (p<0.0001) | 63.0% (p<0.0001) | 35.0% (p<0.005) |
| 50 mg OCA | 21.0% (p<0.0001) | 57.0% (p<0.0001) | 32.0% (p<0.005) |
| Data sourced from a Phase II study in PBC patients.[14] |
Clinical Efficacy Data (Non-alcoholic Steatohepatitis)
In a 72-week Phase II study in Japanese NASH patients, the primary endpoint was a two-point improvement in the NAFLD Activity Score (NAS) with no worsening of fibrosis. The results showed a dose-dependent effect.[15]
| Treatment Group (72 weeks, ITT) | Patients Achieving Primary Endpoint | p-value vs. Placebo |
| Placebo | 20% (10/50) | - |
| 10 mg OCA | 22% (11/50) | 0.807 |
| 20 mg OCA | 28% (14/50) | 0.3378 |
| 40 mg OCA | 38% (19/50) | 0.0496 |
| Data from a Phase II study in Japanese NASH patients (ITT population).[15] |
Key Experimental Protocols
Protocol: FXR Transactivation Assay
This protocol outlines a general method to determine the in vitro potency (EC₅₀) of a compound like 6-ECDCA on the Farnesoid X Receptor, as performed in the original discovery studies.[8]
-
Cell Culture: Human hepatoma cells (e.g., HuH7 or HepG2) are cultured under standard conditions (37°C, 5% CO₂). These cells endogenously express FXR and RXR.
-
Transient Transfection: Cells are transiently transfected using a lipid-based transfection reagent. The transfection mixture contains two plasmids:
-
Reporter Plasmid: A plasmid containing a luciferase reporter gene under the control of a promoter with multiple copies of an FXRE (e.g., (hsp70EcRE)₂-tk-LUC).
-
Control Plasmid: A plasmid expressing a different reporter (e.g., β-galactosidase) under a constitutive promoter, used to normalize for transfection efficiency.
-
-
Compound Treatment: After a recovery period (e.g., 24 hours), the transfected cells are treated with a range of concentrations of 6-ECDCA (e.g., from 1 nM to 100 µM) or a vehicle control (e.g., DMSO). The natural ligand CDCA is often used as a positive control.
-
Incubation: Cells are incubated with the compounds for a set period (e.g., 18-24 hours) to allow for receptor activation, gene transcription, and reporter protein expression.
-
Cell Lysis and Reporter Assay:
-
The cells are washed and then lysed to release the cellular contents.
-
The activity of the luciferase enzyme in the cell lysate is measured using a luminometer after the addition of a luciferin (B1168401) substrate.
-
The activity of the control reporter (β-galactosidase) is measured using a colorimetric or chemiluminescent assay.
-
-
Data Analysis:
-
Luciferase activity for each sample is normalized to the β-galactosidase activity to correct for variations in transfection efficiency and cell number.
-
The normalized data is plotted against the logarithm of the compound concentration.
-
A sigmoidal dose-response curve is fitted to the data using non-linear regression analysis to determine the EC₅₀ value, which is the concentration of 6-ECDCA that produces 50% of the maximal response.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Obeticholic acid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. mdpi.com [mdpi.com]
- 6. nbinno.com [nbinno.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. An improved synthesis of 6α-ethylchenodeoxycholic acid (6ECDCA), a potent and selective agonist for the Farnesoid X Receptor (FXR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Farnesoid X receptor–Acting through bile acids to treat metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FXR (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 12. Functional Characterization of the Semisynthetic Bile Acid Derivative INT-767, a Dual Farnesoid X Receptor and TGR5 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protective effects of 6-ethyl chenodeoxycholic acid, a farnesoid X receptor ligand, in estrogen-induced cholestasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. fiercebiotech.com [fiercebiotech.com]
- 15. INT 747 (obeticholic acid) fails to achieve goals in Japanese study for non-alcoholic steatohepatitis (NASH)- Intercept Pharma + Sumitomo [natap.org]
